
N6-Benzoyl-3'-deoxy-5'-O-DMT-3'-fluoroadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine is a purine nucleoside analog that has gained significant attention in the biomedical field.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine typically involves the modification of adenosine derivatives. The process often includes the introduction of a benzoyl group at the N6 position, a deoxy group at the 3’ position, and a fluorine atom at the 3’ position. The 5’-O-DMT (dimethoxytrityl) group is used as a protecting group during the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield, making the compound suitable for research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Aplicaciones Científicas De Investigación
N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Studied for its role in DNA and RNA synthesis and repair.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and certain types of cancer.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics .
Mecanismo De Acción
The mechanism of action of N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine involves its role as a purine nucleoside analog. It exerts its effects by inhibiting DNA synthesis and inducing apoptosis (programmed cell death). This compound targets indolent lymphoid malignancies and other cancer cells, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-CE phosphoramidite: Used in the synthesis of oligonucleotides and has similar protective groups
N6-Benzoyl-5’-O-DMT-2’-O-methyladenosine 3’-CE phosphoramidite: Another nucleoside analog used in oligonucleotide synthesis.
N6-Benzoyl-2’-deoxy-5’-O-DMT-2’-fluoroadenosine 3’-CE phosphoramidite: Contains a fluorine atom at the 2’ position and is used for similar applications.
Uniqueness
N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine is unique due to its specific modifications, including the fluorine atom at the 3’ position and the benzoyl group at the N6 position. These modifications enhance its stability and biological activity, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C38H34FN5O6 |
|---|---|
Peso molecular |
675.7 g/mol |
Nombre IUPAC |
N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C38H34FN5O6/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-31(39)33(45)37(50-30)44-23-42-32-34(40-22-41-35(32)44)43-36(46)24-9-5-3-6-10-24/h3-20,22-23,30-31,33,37,45H,21H2,1-2H3,(H,40,41,43,46)/t30-,31+,33?,37-/m1/s1 |
Clave InChI |
TVVPSEDSHAQKKZ-WQBSMFKGSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)F |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


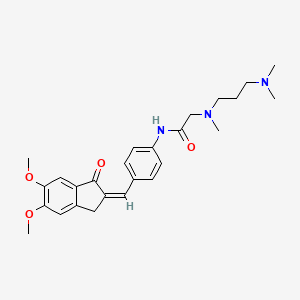
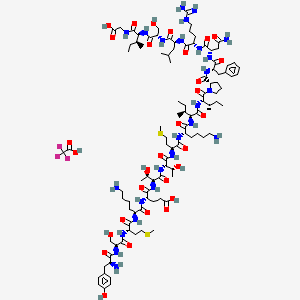
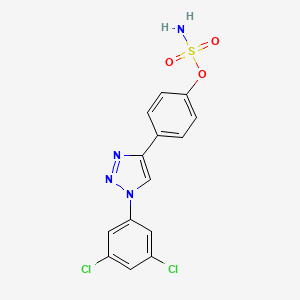

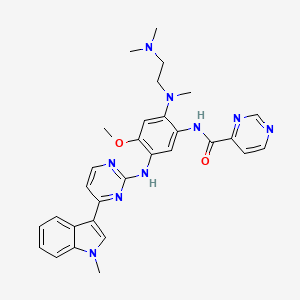
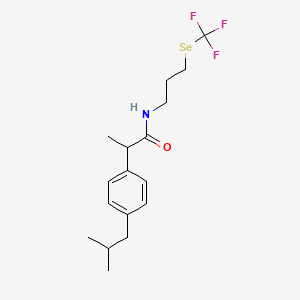

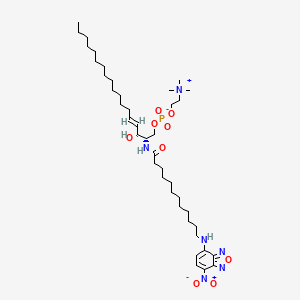


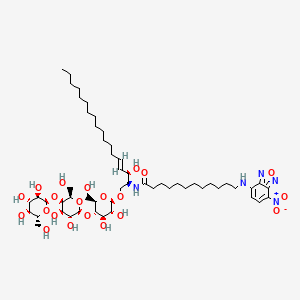
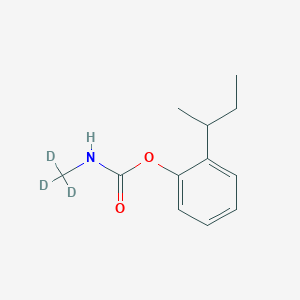
![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)
![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
